molecular formula C10H7F2NO B11902937 6,8-Difluoro-1-methylquinolin-4(1H)-one

6,8-Difluoro-1-methylquinolin-4(1H)-one

Cat. No.: B11902937
M. Wt: 195.16 g/mol
InChI Key: YMVYROVKEOUHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms at the 6 and 8 positions, along with a methyl group at the 1 position, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1-methylquinolin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Nitration: Starting with 2,4-difluoroaniline, nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3 position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclization: The resulting 3-amino-2,4-difluoroaniline undergoes cyclization with ethyl acetoacetate in the presence of a strong base like sodium ethoxide to form the quinoline ring.

    Methylation: Finally, the quinoline derivative is methylated at the 1 position using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6,8-Difluoro-1-methylquinolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of novel pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials and fluorescent dyes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoroquinoline: Lacks the methyl group at the 1 position.

    1-Methylquinolin-4(1H)-one: Lacks the fluorine atoms at the 6 and 8 positions.

    6-Fluoro-1-methylquinolin-4(1H)-one: Contains only one fluorine atom at the 6 position.

Uniqueness

6,8-Difluoro-1-methylquinolin-4(1H)-one is unique due to the presence of both fluorine atoms and the methyl group, which contribute to its distinct chemical properties and biological activities. The combination of these substituents enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

6,8-difluoro-1-methylquinolin-4-one

InChI

InChI=1S/C10H7F2NO/c1-13-3-2-9(14)7-4-6(11)5-8(12)10(7)13/h2-5H,1H3

InChI Key

YMVYROVKEOUHDV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.